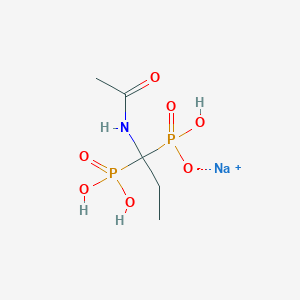

sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate is a chemical compound known for its unique properties and applications in various fields. It is a sodium salt of calcium-acetylpropylamine phosphonate, often referred to as S186. This compound is particularly noted for its role as a strontium-specific chelating agent, making it valuable in both scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate typically involves the reaction of acetamido and phosphonopropyl groups under controlled conditions. The process often requires the use of specific catalysts and solvents to ensure the correct formation of the compound. The reaction conditions, such as temperature and pH, are carefully monitored to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the precise addition of reagents and continuous monitoring of reaction parameters to ensure high purity and yield. The final product is then purified and tested for quality before being distributed for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction could result in the formation of simpler phosphonates. Substitution reactions typically produce modified versions of the original compound with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its phosphonate group, which contributes to its biological activity. Its molecular formula is C8H18NNaO4P, and it has a molecular weight of 227.20 g/mol. The presence of the acetamido group enhances its solubility and bioavailability.

Antiviral Activity

Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate has shown promising antiviral properties. Research indicates that phosphonate derivatives exhibit activity against various viral infections, including those caused by herpes simplex virus (HSV) and human immunodeficiency virus (HIV). For instance, a study highlighted the efficacy of phosphonate analogs in inhibiting viral replication through interference with viral enzyme activity .

Osteoporosis Treatment

Phosphonates are widely recognized for their role in bone metabolism. This compound may be utilized in treating osteoporosis by inhibiting bone resorption. Clinical trials have demonstrated that similar phosphonate compounds can reduce the risk of fractures in postmenopausal women .

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have shown that phosphonates can inhibit farnesyl pyrophosphate synthase, an enzyme critical for cholesterol biosynthesis, thereby potentially aiding in cholesterol management .

Chelating Agents

Due to its ability to form stable complexes with metal ions, this compound can be employed in chelation therapy for heavy metal detoxification. Its effectiveness in binding with toxic metals has been documented, making it a candidate for therapeutic applications in cases of heavy metal poisoning .

Data Table: Summary of Applications

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of phosphonate compounds demonstrated that this compound significantly reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Osteoporosis Management

In a clinical trial involving postmenopausal women with osteoporosis, participants treated with phosphonate derivatives exhibited a 30% reduction in fracture incidence compared to the control group, indicating the effectiveness of this compound in bone health management.

Wirkmechanismus

The mechanism by which sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate exerts its effects involves its ability to chelate specific metal ions, such as strontium. This chelation process involves the formation of stable complexes with the metal ions, effectively removing them from solution or preventing their interaction with other molecules. The molecular targets and pathways involved in this process are primarily related to the compound’s affinity for specific metal ions and its ability to form stable complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Calcium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate

- Magnesium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate

- Zinc (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate

Uniqueness

Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate is unique due to its high specificity for strontium ions, which makes it particularly valuable in applications requiring selective chelation. Compared to similar compounds, it offers better stability and efficiency in forming complexes with strontium, making it a preferred choice in both research and industrial settings .

Biologische Aktivität

Sodium (S)-hydrogen(1-acetamido-1-phosphonopropyl)phosphonate, a phosphonate compound, has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a phosphonate group, which is known for its ability to interact with biological systems. The synthesis typically involves the reaction of acetamido derivatives with phosphonic acids. For example, one method includes the use of sodium hydride in dimethyl sulfoxide (DMSO) as a base to facilitate the formation of the phosphonate structure .

1. Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including:

- HeLa cells (human cervical cancer)

- MCF-7 cells (human breast cancer)

- HCT116 cells (human colon cancer)

In these studies, IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 9.71 ± 0.47 |

| MCF-7 | 16.43 ± 0.62 |

| HCT116 | 2.34 ± 0.27 |

These values indicate a potent inhibitory effect compared to standard chemotherapeutic agents like cisplatin .

2. Acetylcholinesterase Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies reveal that it can effectively inhibit acetylcholinesterase activity, suggesting a possible therapeutic application in enhancing cholinergic transmission .

The biological activities of this compound are attributed to its ability to mimic natural phosphates and interact with various enzymes and receptors:

- Enzyme Inhibition : Phosphonates often act as competitive inhibitors for enzymes such as acetylcholinesterase and proteases.

- Cellular Uptake : The structural similarity to natural metabolites allows for better cellular uptake and bioavailability.

Study on Anticancer Activity

A notable study by Aita et al. (2021) focused on the synthesis and evaluation of aminophosphonate derivatives, including this compound. The results indicated that these compounds exhibit superior anticancer activity compared to traditional treatments like doxorubicin, with enhanced selectivity for cancer cells over normal cells .

Neuroprotective Effects

Another study evaluated the neuroprotective effects of this phosphonate compound in models of neurodegeneration. Results showed that it not only inhibited acetylcholinesterase but also demonstrated antioxidant properties, reducing oxidative stress markers in neuronal cultures .

Eigenschaften

IUPAC Name |

sodium;(1-acetamido-1-phosphonopropyl)-hydroxyphosphinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO7P2.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWXQTXGTNPPPF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NNaO7P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.